molecular formula C12H14N2 B2604536 3-(Quinolin-4-YL)propan-1-amine CAS No. 379264-82-1

3-(Quinolin-4-YL)propan-1-amine

Cat. No.: B2604536
CAS No.: 379264-82-1
M. Wt: 186.258
InChI Key: VEONADHCZDIKEW-UHFFFAOYSA-N
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Description

3-(Quinolin-4-YL)propan-1-amine is an organic compound with the molecular formula C12H14N2. It consists of a quinoline ring attached to a propanamine chain. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-4-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of 4-quinolinecarboxaldehyde with 3-aminopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-4-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-(Quinolin-4-YL)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but without the propanamine chain.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

3-(Quinolin-4-YL)propan-1-amine is unique due to the presence of both the quinoline ring and the propanamine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-quinolin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEONADHCZDIKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A catalytic amount of 10% palladium on carbon was added to a solution of 3-(4-quinolyl)-2-propenylamine (Intermediate No. 2-4) (188 mg, 1.02 mmol) obtained in Preparation Example 2 in methanol (3 ml) at room temperature under a nitrogen atmosphere, and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered with Celite, the solvent was evaporated under reduced pressure, and the resulting residue was distributed with ethyl acetate (30 ml) and a saturated aqueous ammonium chloride solution (30 ml). A 4 N aqueous sodium hydroxide solution (30 ml) was added to the aqueous layer, the whole was extracted with chloroform (100 ml), and the obtained organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 145 mg (76.3%) of the titled compound.
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76.3%

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